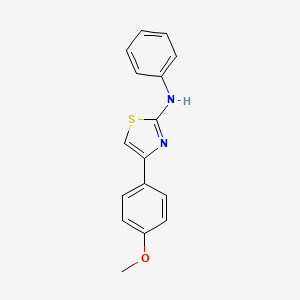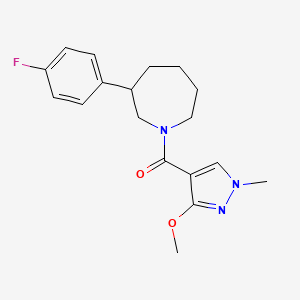
5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide” is a synthetic compound that has been widely studied for its potential in various fields of research and industry. It belongs to a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives designed and synthesized for the treatment of Alzheimer’s disease (AD) .
Synthesis Analysis
The compound is part of a series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives that were designed and synthesized for the treatment of Alzheimer’s disease (AD) . The specific synthesis process of this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of the compound is C19H18BrN5O2 and it has a molecular weight of 428.29.Chemical Reactions Analysis
The compound is part of a series of acetylcholinesterase inhibitors (AChEIs). Their bioactivities were evaluated by the Ellman’s method, and the results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro .Physical And Chemical Properties Analysis
The compound has a molecular weight of 428.29. The specific physical and chemical properties of this compound are not detailed in the available resources.Applications De Recherche Scientifique
Antiprotozoal Agents
Research has identified compounds structurally related to 5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide as potential antiprotozoal agents. For instance, a study synthesized novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, demonstrating strong DNA affinities and in vitro and in vivo efficacy against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Anticancer and Anti-inflammatory Agents
Another area of research has focused on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This research suggests potential applications in developing new treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Anti-bacterial Agents
Several studies have synthesized and evaluated the antibacterial activities of compounds structurally related to 5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide. These compounds have shown significant antibacterial activities against various bacterial strains, suggesting their potential use in developing new antibacterial drugs (Verbitskiy et al., 2017).
Imaging Agents for Neuroinflammation
Research into the development of new PET imaging agents for neuroinflammation identified compounds related to 5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide. These compounds are explored for their potential to noninvasively image reactive microglia, disease-associated microglia, and neuroinflammatory processes in vivo, contributing to the understanding and treatment of neuropsychiatric disorders (Horti et al., 2019).
Mécanisme D'action
The compound is part of a series of acetylcholinesterase inhibitors (AChEIs). Among them, compound 6g exhibited the most potent inhibitory activity against AChE with IC 50 of 0.90 μM, and poor inhibitory activity against butyrylcholinesterase (BuChE) with IC 50 of 7.53 μM, which indicated that compound 6g was a selective AChE inhibitor .
Orientations Futures
The compound is part of a series of acetylcholinesterase inhibitors (AChEIs) that were designed and synthesized for the treatment of Alzheimer’s disease (AD). The results showed that most of the synthesized compounds displayed moderate acetylcholinesterase inhibitory activities in vitro . This suggests that these compounds, including “5-bromo-N-(2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl)furan-2-carboxamide”, could be further studied for their potential in the treatment of AD.
Propriétés
IUPAC Name |
5-bromo-N-[2-(4-phenylpiperazin-1-yl)pyrimidin-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrN5O2/c20-17-7-6-16(27-17)18(26)23-14-12-21-19(22-13-14)25-10-8-24(9-11-25)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZCJQHZIIIUEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC=C(C=N3)NC(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-ethylphenyl)-2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)acetamide](/img/structure/B2809687.png)
![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2809688.png)
![2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2809692.png)

![Methyl (E)-4-[3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyrrolidin-1-yl]azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2809695.png)

![3-(4-chlorophenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2809697.png)
![4-(2-(4-ethoxyphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2809699.png)
![N-[4-(acetylamino)phenyl]-2-{[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]thio}acetamide](/img/structure/B2809700.png)

![1-(Oxolan-3-ylmethyl)-4-[(E)-2-phenylethenyl]sulfonylpiperazine](/img/structure/B2809702.png)

![N-(4-tert-butylphenyl)-3-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylpropanamide](/img/structure/B2809708.png)
![2-[Butyl({[(1-cyanocyclopentyl)carbamoyl]methyl})amino]acetamide](/img/structure/B2809710.png)